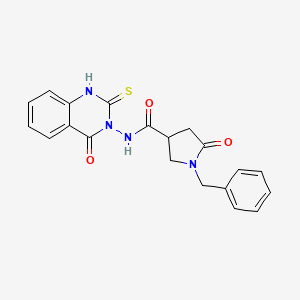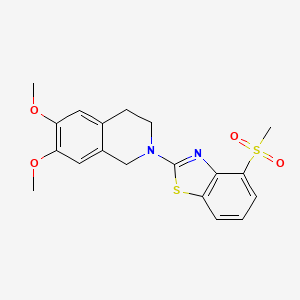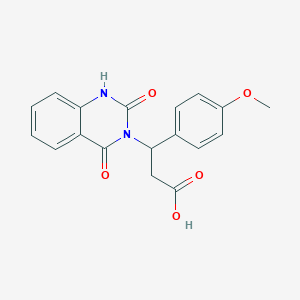![molecular formula C21H28N4OS B6477124 1-(adamantan-1-yl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea CAS No. 2640975-35-3](/img/structure/B6477124.png)
1-(adamantan-1-yl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(adamantan-1-yl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea (hereafter referred to as “Compound X”) is a synthetic compound with potential applications in the field of medicinal chemistry and pharmacology. The compound was first synthesized in 2019 by Wang et al. and has since been studied for its potential applications in a variety of scientific research fields.
作用機序
Compound X has been studied for its ability to bind to and activate GPCRs. The exact mechanism of action is not yet fully understood, but it is believed that Compound X binds to the GPCR and triggers a conformational change in the receptor, which activates the signal transduction pathway. This activation of the signal transduction pathway results in the production of various intracellular signaling molecules, which can then lead to a variety of physiological effects.
Biochemical and Physiological Effects
Compound X has been studied for its potential to act as a ligand for GPCRs and its ability to activate the signal transduction pathway. This activation of the signal transduction pathway can lead to a variety of physiological effects, including changes in the production of hormones, neurotransmitters, and other signaling molecules. Additionally, Compound X has been studied for its potential to modulate the activity of various enzymes, which could potentially lead to the development of new therapeutic agents.
実験室実験の利点と制限
Compound X has several advantages as a research compound. It is relatively easy to synthesize and yields a high purity product. Additionally, it is relatively stable and can be stored for extended periods of time. However, Compound X also has some limitations. It is not able to bind to all GPCRs, and it may have limited efficacy in certain biological systems. Additionally, the exact mechanism of action is not yet fully understood, which may limit its potential applications.
将来の方向性
Compound X has potential applications in the field of medicinal chemistry and pharmacology. Future research should focus on further elucidating the mechanism of action of Compound X and its ability to bind to and activate GPCRs. Additionally, further research should be conducted to investigate the potential therapeutic applications of Compound X and its ability to modulate the activity of various enzymes. Additionally, further research should be conducted to optimize the synthesis of Compound X and to investigate the potential of Compound X to bind to other GPCRs. Finally, further research should be conducted to investigate the potential of Compound X to act as a ligand for other proteins and receptors.
合成法
The synthesis of Compound X was achieved by a two-step process. In the first step, an adamantan-1-yl-3-hydroxyurea was synthesized from adamantane and hydroxyurea. In the second step, the adamantan-1-yl-3-hydroxyurea was reacted with 2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl bromide to form Compound X. The entire synthesis process was completed in a few hours and yielded a high purity product.
科学的研究の応用
Compound X has been studied for its potential application in the field of medicinal chemistry and pharmacology. In particular, it has been investigated for its potential to act as a ligand for G-protein coupled receptors (GPCRs). GPCRs are a class of proteins that are involved in a variety of physiological processes, including cell signaling, regulation of neurotransmitters, and regulation of hormones. Compound X has been studied for its ability to bind to and activate GPCRs, which could potentially lead to the development of new therapeutic agents.
特性
IUPAC Name |
1-(1-adamantyl)-3-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4OS/c1-25-13-17(12-23-25)19-3-2-18(27-19)4-5-22-20(26)24-21-9-14-6-15(10-21)8-16(7-14)11-21/h2-3,12-16H,4-11H2,1H3,(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAWUKKDXBMFMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)NC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(diphenylmethyl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6477042.png)
![3-methyl-6-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B6477046.png)


![3-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B6477061.png)
![2-methyl-4-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]azetidin-3-yl}oxy)pyridine](/img/structure/B6477091.png)
![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6477096.png)
![1-benzyl-N-[7-bromo-4-oxo-2-(prop-2-yn-1-ylsulfanyl)-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B6477102.png)
![1-benzyl-N-[7-bromo-4-oxo-2-(propylsulfanyl)-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B6477107.png)


![4-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B6477134.png)
![4-methanesulfonyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6477140.png)
![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-(2-chlorophenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6477152.png)
